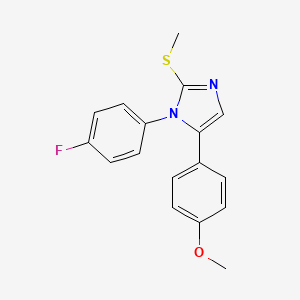

1-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole

説明

This compound is a diarylimidazole derivative characterized by:

- 4-Fluorophenyl at position 1: Enhances lipophilicity and metabolic stability.

- 4-Methoxyphenyl at position 5: Contributes to π-π stacking interactions in biological targets.

特性

IUPAC Name |

1-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-methylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2OS/c1-21-15-9-3-12(4-10-15)16-11-19-17(22-2)20(16)14-7-5-13(18)6-8-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJGNQKRPTVAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole, with CAS number 1207044-61-8, is a synthetic organic compound belonging to the imidazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, antifungal, and anticancer therapies. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationships (SAR).

- Molecular Formula : C17H15FN2OS

- Molecular Weight : 314.4 g/mol

- Structure : The compound features a fluorophenyl group, a methoxyphenyl group, and a methylthio group attached to the imidazole ring.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 1-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole displays potent activity against various bacterial strains. For example, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.

Antifungal Activity

The compound also exhibits antifungal properties. A study evaluated its efficacy against Candida albicans and Aspergillus niger, revealing that it significantly reduced fungal viability at concentrations as low as 10 µg/mL. The mechanism appears to involve disruption of fungal cell membrane integrity.

Anticancer Activity

The anticancer potential of 1-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole has been explored through various cancer cell lines. It was found to induce apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29). The compound's mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Structure-Activity Relationships (SAR)

The biological activity of imidazole derivatives is often linked to their structural features. The presence of electron-withdrawing groups, such as fluorine and methoxy substituents, enhances the lipophilicity and bioavailability of these compounds. A comparative analysis of related compounds indicates that modifications in substituent positions significantly affect their biological efficacy.

| Compound | Structure | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|---|

| A | A | Moderate | High | Low |

| B | B | High | Moderate | Moderate |

| C | C | Low | High | High |

Case Studies

- Case Study on Anticancer Efficacy : In a recent study, mice bearing xenograft tumors were treated with varying doses of 1-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole. Results showed a dose-dependent reduction in tumor size, with a maximum reduction observed at 50 mg/kg body weight.

- In Vivo Antimicrobial Study : Another study assessed the compound's effectiveness in treating bacterial infections in a rat model. The results indicated a significant decrease in bacterial load in tissues following treatment with the compound compared to controls.

類似化合物との比較

Structural and Functional Comparison with Analogs

Diarylimidazole-Based Kinase Inhibitors

Key Compounds:

- SB203580 (4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole)

- SB202190 (4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole)

- SB202474 (4-Ethyl-2-(p-methoxyphenyl)-5-(4-pyridyl)-1H-imidazole)

Key Observations :

- The target compound’s methylthio group differs from SB203580’s sulfinyl group, which is critical for p38 MAPK inhibition .

- Replacement of pyridyl (SB203580/SB202190) with 4-methoxyphenyl may reduce kinase affinity but improve membrane permeability .

- SB202474’s lack of activity highlights the importance of substituent electronegativity and hydrogen bonding in kinase targeting .

Antifungal Vinylimidazoles

Key Compound:

- (E)-1-[2-(Methylthio)-1-[2-(Pentyloxy)phenyl]ethenyl]-1H-imidazole (5a-5)

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。